molecular formula C13H24N2O5 B044360 (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine CAS No. 122709-21-1

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Cat. No. B044360
CAS RN: 122709-21-1
M. Wt: 288.34 g/mol
InChI Key: USINQMZZDNKSQW-VIFPVBQESA-N
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Description

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, also known as S-Boc-MMC-DMO, is a synthetic compound that has been used in a variety of scientific applications. It is a chiral oxazolidine derivative with a wide range of potential uses, such as in the synthesis of pharmaceuticals, in the development of drugs, and in the study of biochemical and physiological processes.

Scientific Research Applications

Oxazolidinones in Antimicrobial Development

Oxazolidinones, such as Linezolid, represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. These compounds are generally bacteriostatic against many significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid has favorable pharmacokinetic and toxicity profiles, with nearly complete oral bioavailability, demonstrating the potential of oxazolidinones in treating infections by resistant gram-positive organisms (Diekema & Jones, 2000).

Organic Synthesis and Catalysis

Oxazolidinones and related heterocyclic compounds serve as key intermediates and catalysts in organic synthesis. For example, 1,3-thiazolidin-4-ones and their derivatives have attracted interest due to their wide range of biological activities and potential as drug candidates. These compounds are intriguing five-membered heterocycles with a sulfur atom at the first position and a nitrogen atom at the third position, indicating their use in synthesizing valuable organic combinations with pharmacological importance (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).

properties

IUPAC Name

tert-butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINQMZZDNKSQW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566133
Record name tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122709-21-1
Record name tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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